2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid
Description
Properties
IUPAC Name |
(2-methoxycarbonyl-5-methylthiophen-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-4-3-5(8(10)11)6(13-4)7(9)12-2/h3,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVDJNORDVFLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC(=C1)C)C(=O)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology and Reaction Conditions
The most widely reported method involves Miyaura borylation of a brominated thiophene precursor. The reaction employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst to replace a bromine atom with a boronate ester, followed by hydrolysis to the boronic acid.
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Starting Material : 3-Bromo-2-methoxycarbonyl-5-methylthiophene (1.59 g, 6.76 mmol).
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Catalyst System : PdCl₂(dppf) (34.9 mg, 0.0338 mmol) and KOAc (1.32 g, 13.5 mmol).
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Solvent : Anhydrous dioxane (6 mL).
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Reaction : Reflux under nitrogen for 48 hours.
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Workup : Filtration through Celite, column chromatography (ethyl acetate/hexane).
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Yield : 36% (687 mg) of the pinacol ester intermediate.
Deprotection to Boronic Acid :
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Step 1 : Transesterification with diethanolamine (DEA) in ether (30 min, RT).
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Step 2 : Hydrolysis with 0.1 M HCl (20 min, RT).
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Final Yield : 70–85% after purification.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5–1.0 mol% Pd |
| Temperature | 80–100°C (reflux) |
| Boron Source | B₂pin₂ (1.2–1.5 equiv) |
| Deprotection Efficiency | >90% |
Directed Ortho-Metalation (DoM) Approach
Lithiation-Borylation Sequence
This method utilizes a directing group (e.g., methoxycarbonyl) to facilitate regioselective lithiation at the 3-position, followed by quenching with a boron electrophile.
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Lithiation :
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Substrate: 2-Methoxycarbonyl-5-methylthiophene.
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Base: n-BuLi (2.5 equiv) in THF at −78°C.
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Electrophile: Trimethyl borate (B(OMe)₃, 3.0 equiv).
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Quenching : Add saturated NH₄Cl, extract with ethyl acetate.
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Yield : 50–65% after silica gel chromatography.
Limitations :
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Requires strict anhydrous conditions.
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Competing side reactions at elevated temperatures.
Suzuki Coupling with Pre-Functionalized Boronates
Cross-Coupling of Boronate Esters
A less common strategy involves coupling a boronate ester with a halogenated thiophene derivative. This method is advantageous for late-stage functionalization.
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Boronate Partner : 5-Methylthiophene-3-boronic acid pinacol ester.
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Halide Partner : Methyl 2-bromothiophene-5-carboxylate.
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Catalyst : Pd(PPh₃)₄ (2 mol%).
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Base : K₂CO₃ (2.0 equiv) in DME/H₂O (3:1).
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Yield : 55–60%.
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|
| Miyaura Borylation | 36–50 | Moderate | High |
| Directed Metalation | 50–65 | Low | Moderate |
| Suzuki Coupling | 55–60 | High | Low |
Critical Observations :
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Miyaura borylation is preferred for scalability but requires costly palladium catalysts.
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Directed metalation offers higher regioselectivity but demands cryogenic conditions.
Advanced Catalytic Systems
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Organic Synthesis Applications
One of the primary applications of 2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid is in Suzuki coupling reactions , which are fundamental for forming carbon-carbon bonds. This reaction is widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and materials.
Key Features of Suzuki Coupling
- Formation of Carbon-Carbon Bonds : Suzuki coupling facilitates the formation of biaryl compounds, which are important in drug development and materials science.
- Diversity of Products : The versatility of this reaction allows for the synthesis of various derivatives by altering the aryl groups involved.
- Mild Reaction Conditions : Typically performed under mild conditions, making it suitable for sensitive functional groups.
Medicinal Chemistry Applications
The therapeutic potential of boronic acids, including 2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid, has been explored significantly in medicinal chemistry. Boronic acids are known for their ability to interact with biological targets through reversible binding mechanisms.
Potential Biological Interactions
- Glycan-Binding : Boronic acids can form reversible complexes with diol groups found in sugars and glycoproteins, suggesting potential applications in targeting pathogens and cancer cells.
- Drug Development : The unique properties of boron compounds have led to their incorporation into various drug candidates, enhancing their efficacy against diseases such as cancer and bacterial infections .
Case Studies and Research Findings
Recent studies have highlighted the importance of boron-containing compounds in drug discovery:
- Bortezomib : This FDA-approved drug demonstrates the therapeutic potential of boron compounds in treating multiple myeloma by inhibiting proteasome activity .
- Anticancer Activity : Research indicates that boron derivatives can exhibit potent antiproliferative effects on cancer cell lines, suggesting that compounds like 2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid could be further investigated for similar properties .
- Antimicrobial Properties : Boron-containing compounds have shown promise in targeting bacterial infections through their glycan-binding capabilities, potentially leading to new antibiotic treatments .
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid primarily involves its ability to form stable covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, it may target specific enzymes or receptors, modulating their activity through covalent bonding.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related thiophene and aryl boronic acids:
*Similarity scores (0–1) based on structural and functional group alignment (higher = more similar) .
Key Observations:
Positional Isomerism : The boronic acid group’s position (2 vs. 3 on the thiophene ring) significantly impacts steric and electronic profiles. For example, (5-Methylthiophen-2-yl)boronic acid (CAS 162607-20-7) has a boronic acid at position 2, enabling different coupling regioselectivity compared to the target compound .
Ester vs. Carboxylic Acid: Replacing the methoxycarbonyl group with a carboxylic acid (e.g., 2-Carboxythiophene-5-boronic acid) increases polarity and acidity, which may limit compatibility with non-polar reaction media .
Substituent Reactivity : The formyl group in 5-Formyl-4-methylthiophene-2-boronic acid offers a reactive site for condensation or reduction reactions, unlike the stable ester group in the target compound .
Commercial Availability and Pricing
- However, structurally simpler analogs like (5-Methylthiophen-2-yl)boronic acid are priced at $349/1000 mg (95% purity) .
- Substituted phenylboronic acids (e.g., 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid) are typically more expensive due to complex synthesis routes .
Biological Activity
2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid is an organoboron compound that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in medicinal chemistry, particularly in the development of enzyme inhibitors and molecular probes. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C8H9B O3S
- Molecular Weight : 195.04 g/mol
- Structure : The compound features a thiophene ring substituted with a methoxycarbonyl group and a boronic acid functional group, contributing to its unique reactivity and biological interactions.
The biological activity of 2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid is primarily attributed to its ability to interact with various biological molecules through the formation of boronate esters. This interaction can influence enzyme activity, particularly in the context of:
- Enzyme Inhibition : Boronic acids can act as inhibitors for serine proteases and other enzymes by forming stable complexes that prevent substrate binding.
- Cellular Uptake : The compound's structure may facilitate its uptake into cells, enhancing its potential as a therapeutic agent.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of boronic acids, including derivatives similar to 2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid. For example, sulfonamide boronic acids have shown significant activity against β-lactamase-producing bacteria, suggesting that similar compounds may exhibit synergistic effects when used in combination with traditional antibiotics .
Inhibition Studies
- BCATm Inhibition : In a study focusing on branched-chain amino acid transaminase (BCATm), related compounds exhibited IC50 values ranging from 2.0 μM to over 100 μM, indicating that structural modifications can significantly impact enzyme inhibition potency . While specific data on 2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid is limited, its structural analogs suggest potential for similar inhibitory effects.
- Metabolic Pathways : Investigations into the metabolism of arylboronic acids by bacterial strains have shown that such compounds can be transformed into phenolic derivatives, indicating possible metabolic pathways that could be exploited for therapeutic purposes .
Case Study 1: Enzyme Inhibition
A study explored the structure-activity relationship (SAR) of various boronic acids as inhibitors of BCATm. The findings indicated that modifications to the thiophene ring significantly affected inhibitory potency. For instance, introducing different substituents led to variations in IC50 values, highlighting the importance of molecular structure in determining biological activity .
Case Study 2: Antimicrobial Efficacy
Research on sulfonamide boronic acids demonstrated their ability to enhance the efficacy of β-lactam antibiotics against resistant strains of E. coli. This study underscored the potential of combining boronic acids with existing antibiotics to combat resistant infections .
Data Table: Summary of Biological Activities
| Compound | Activity Type | IC50 Value (μM) | Notes |
|---|---|---|---|
| 2-(Methoxycarbonyl)-5-methylthiophene-3-boronic acid | Enzyme Inhibition (BCATm) | TBD | Structural analogs show varied potency |
| Sulfonamide Boronic Acids | Antimicrobial | ~8 - 32 | Effective against β-lactamase-producing bacteria |
| Phenylboronic Acid | Metabolic Transformation | N/A | Converted to phenol by bacterial metabolism |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(methoxycarbonyl)-5-methylthiophene-3-boronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of a thiophene precursor. For example, palladium-catalyzed cross-coupling using tert-butyl 4-bromo-2-nitrobenzoate with boronic acids under reflux in 1,2-dimethoxyethane/water (3:1) with sodium carbonate as a base achieves moderate yields . Key variables include catalyst loading (e.g., tetrakis(triphenylphosphine)palladium(0)), temperature (reflux conditions), and inert atmosphere. Lower yields may arise from competing protodeboronation; stabilizing the boronic acid with pinacol esters during synthesis can mitigate this .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm the presence of the boronic acid moiety (δ ~7-9 ppm in B NMR) and methoxycarbonyl group (δ ~3.8 ppm in H NMR for -OCH).
- HPLC : Assess purity (>97% by LC/MS-UV) with C18 columns and acetonitrile/water gradients .
- Mass spectrometry : Verify molecular weight (e.g., m/z 212.04 for [M+H]).
- Data Contradiction : Discrepancies in purity assessments may arise from residual solvents or hydrolysis products; rigorous drying and storage at 0–6°C are critical .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It serves as a key intermediate in:
- Suzuki-Miyaura couplings : For constructing biaryl or heteroaryl systems in drug discovery (e.g., bioactive thiophene derivatives) .
- Functional group transformations : The boronic acid can undergo oxidation to hydroxyl groups or serve as a directing group in C–H activation reactions.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize protodeboronation during cross-coupling?
- Methodological Answer : Protodeboronation is pH- and solvent-sensitive. Strategies include:
- Base selection : Use weaker bases (e.g., KCO) instead of NaOH to reduce boronic acid decomposition.
- Additives : Additives like LiCl stabilize the palladium catalyst, improving turnover .
- Solvent systems : Mixed solvents (e.g., THF/HO) reduce hydrolysis compared to purely aqueous systems.
Q. What computational tools are available to predict the reactivity of this boronic acid in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model:
- Electrophilic Fukui indices : Predict regioselectivity in electrophilic substitutions.
- Transition-state energetics : Assess barriers for cross-coupling steps.
- Case Study : PubChem’s computed IUPAC name and structure (InChIKey: NNWGOUJBCKZULC-UHFFFAOYSA-N) provide a basis for molecular docking or reactivity simulations .
Q. How does the methylthiophene scaffold influence the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies show:
- Temperature sensitivity : Storage at 0–6°C prevents decomposition (e.g., boronic acid dimerization), whereas room temperature leads to ~5% degradation/month .
- Moisture control : Desiccants like silica gel are essential; B NMR tracks boroxine formation.
- Advanced Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition thresholds.
Key Challenges and Future Directions
- Challenge : Balancing reactivity and stability in aqueous cross-coupling.
- Opportunity : Integration into multicomponent reactions for polyfunctional heterocycles.
- Unresolved Issue : Mechanistic understanding of steric effects from the methyl group on coupling efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
